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Compound of Interest

Compound Name: Monoethanolamine borate

Cat. No.: B086929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of

monoethanolamine borate from boric acid and monoethanolamine. The information compiled

herein is intended to furnish researchers, scientists, and professionals in drug development

with a detailed understanding of the synthesis process, including experimental protocols,

reaction parameters, and product characterization.

Monoethanolamine borate, an organic-inorganic complex, is formed through an exothermic

condensation reaction between boric acid and monoethanolamine.[1][2] This compound has

garnered interest in various industrial applications, including as a corrosion inhibitor, lubricant,

and pH buffer in metalworking fluids.[1][3] Furthermore, its antimicrobial and antifungal

properties are being explored.[1][4] In the realm of materials science, it is investigated as a

wood and cellulose modifier for protection against biocorrosion and fire.[1][2] The unique

properties of boron-containing compounds also position them as intriguing candidates in drug

discovery and development.[5][6]

Reaction and Stoichiometry
The synthesis of monoethanolamine borate proceeds via an esterification reaction between

boric acid (H₃BO₃) and monoethanolamine (C₂H₇NO), yielding the borate ester and water.[1]

The balanced chemical equation for this reaction is:

H₃BO₃ + C₂H₇NO → C₂H₈BNO₃ + H₂O[7]
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The reaction is typically carried out at elevated temperatures to facilitate the condensation

process.[1] Controlling the reaction conditions, particularly temperature and the stoichiometric

ratio of reactants, is crucial for achieving the desired product yield and purity.[1]

Quantitative Data Summary
The following table summarizes the key quantitative data extracted from various sources for the

synthesis of monoethanolamine borate. This data is essential for designing and optimizing

the experimental setup.

Parameter Value Source

Reactants
Boric Acid (99%),

Monoethanolamine (99%)
[3][7]

Mass Ratio (Boric

Acid:Monoethanolamine)
1:1 [3][7]

Molar Ratio (Boric

Acid:Monoethanolamine)
1:1 to 1:2 [4]

Initial Dissolution Temperature 90 °C [1][3][7]

Reaction Temperature 80-110 °C or 135-145 °C [1][4][7]

Reaction Time 0.5 - 3 hours [4]

Product pH (1% solution) 8.0 - 10.1 [1][4]

Molecular Weight ~104.9 g/mol [1][8]

Product Appearance

White to off-white crystalline

powder or granules;

Transparent, colorless or

slightly yellowish viscous liquid

[1][4]

Detailed Experimental Protocols
Based on the available literature, two primary methods for the synthesis of

monoethanolamine borate are described: a solvent-free high-temperature method and a

lower-temperature method.
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Method 1: High-Temperature Synthesis
This method is widely cited and involves a direct reaction between the neat reactants at

elevated temperatures.

Materials:

Boric Acid (H₃BO₃), 99% purity

Monoethanolamine (C₂H₇NO), 99% purity

Equipment:

Reaction kettle equipped with a stirrer, heating mantle, and a condensation reflux device

Thermometer

Procedure:

Charging the Reactor: Sequentially add 99% purity boric acid and 99% purity

monoethanolamine to the reaction kettle in a 1:1 mass ratio.[3][7]

Initial Dissolution: Heat the mixture to 90 °C while stirring continuously to ensure the

complete dissolution of boric acid in monoethanolamine.[1][3][7]

Reflux Setup: Activate the condensation reflux device to prevent the escape of vaporized

monoethanolamine as the temperature increases.[7]

Reaction: Slowly increase the temperature to the reaction range of 135-145 °C and maintain

this temperature while continuing to stir.[1][7] The progress of the reaction can be monitored

by collecting and measuring the amount of water produced.[1][7]

Completion and Cooling: The reaction is considered complete when a predetermined amount

of water has been collected, which corresponds to the desired product purity.[1] Once

complete, the reaction mixture is allowed to cool to room temperature. The product may form

a large amount of blocky crystals upon cooling.[7]

Method 2: Lower-Temperature Synthesis
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This alternative method is carried out at a lower temperature range and is also a solvent-free

process.

Materials:

Boric Acid (H₃BO₃)

Monoethanolamine (C₂H₇NO)

Equipment:

Reaction vessel with vigorous stirring and heating capabilities

Thermometer

Procedure:

Initial Heating of Amine: Heat the monoethanolamine to a temperature of 45-50 °C.[4]

Addition of Boric Acid: Add boric acid to the pre-heated monoethanolamine, preferably in

portions, with a molar ratio of monoethanolamine to boric acid ranging from 1:1 to 1:2.[4]

Reaction: Vigorously stir the mixture at a temperature of 80-110 °C.[4]

Monitoring and Completion: The reaction is monitored by the amount of water released and

is typically complete within 0.5 to 3 hours.[4] The final product is a transparent, colorless, or

slightly yellowish, slightly viscous liquid.[4]

Characterization Techniques
The characterization of monoethanolamine borate is crucial to confirm its structure and purity.

The dynamic equilibrium of various species in solution, including simple salts, borate esters,

and coordination complexes, makes advanced spectroscopic techniques essential.[1]

¹¹B-NMR Spectroscopy: This is a powerful technique for identifying and quantifying the different

boron species present in the product mixture.[9][10]
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Sample Preparation: For analysis, the viscous borate condensate can be sequentially diluted

in deuterated water (D₂O) to improve spectral resolution.[10]

Analysis: The ¹¹B NMR spectrum can distinguish between free boric acid and various borate

esters and complexes, as each boron species has a unique chemical shift.[10] Free boric

acid is typically set as the reference at 0 ppm.[10]

Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis processes described.

Reactants

Synthesis Process Final Product

Boric Acid

Mixing of Reactants

Monoethanolamine

Heating & Dissolution Condensation Reaction Monitoring Water Removal Cooling & Product Formation Monoethanolamine Borate

Click to download full resolution via product page

Caption: General workflow for the synthesis of monoethanolamine borate.
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Method 1: High-Temperature Synthesis Method 2: Lower-Temperature Synthesis

Start

Add Boric Acid & MEA (1:1 mass ratio) to Reactor

Heat to 90°C with Stirring

Activate Reflux Condenser

Heat to 135-145°C

Monitor Water Collection

Cool to Room Temperature

End: Crystalline Product

Start

Heat MEA to 45-50°C

Add Boric Acid (1:1 to 1:2 molar ratio)

Stir at 80-110°C for 0.5-3h

Monitor Water Release

End: Viscous Liquid Product

Click to download full resolution via product page

Caption: Comparative workflow of two synthesis methods for monoethanolamine borate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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